2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-10-4-5(8)6(11-7)2-3-9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBJNVCFXHPPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile
Retrosynthetic Analysis and Identification of Key Precursors for 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
Retrosynthetic analysis of this compound involves disconnecting the molecule at key positions to identify logical precursors. A primary disconnection is the carbon-carbon bond between the pyrimidine (B1678525) ring and the acetonitrile (B52724) moiety. This suggests a precursor such as a 4-substituted pyrimidine with a suitable leaving group, which can then undergo reaction with a cyanide source.
Another key retrosynthetic step involves the deconstruction of the pyrimidine ring itself. This typically breaks the ring into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach leads to key precursors such as a 1,3-dicarbonyl compound (or its synthetic equivalent) and an amidine or guanidine (B92328) derivative. slideshare.netalmerja.com
Based on these strategies, two plausible retrosynthetic pathways can be outlined:
Pathway A: Late-stage cyanomethylation. This approach focuses on first constructing a substituted pyrimidine ring and then introducing the acetonitrile group. Key precursors in this pathway include:
4,5-dichloro-2-methoxypyrimidine: A key intermediate where the chlorine at the 4-position can be displaced by a cyanomethyl anion or its equivalent.
A source of the cyanomethyl group: Reagents such as malononitrile (B47326) or cyanoacetate (B8463686) could be used, followed by subsequent chemical transformations.
Pathway B: Pyrimidine ring construction with the acetonitrile moiety precursor. This strategy involves incorporating a carbon that will become part of the acetonitrile group into one of the initial building blocks for the pyrimidine ring. Key precursors for this pathway include:
O-methylisourea or a related guanidine derivative: To provide the N-C-N fragment with the 2-methoxy group.
A β-keto nitrile or a related 1,3-dicarbonyl equivalent: This three-carbon component would already contain the nitrile functionality.
A specific retrosynthetic analysis for a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, highlights a practical approach where the cyano group is introduced by nucleophilic displacement of a sulfinate group at the C2 position. mdpi.comresearchgate.net This sulfinate is, in turn, prepared from the oxidation of a thioether. mdpi.comresearchgate.net This suggests that a thioether-substituted pyrimidine could be a key precursor.
Classical Synthetic Routes to this compound
Classical synthetic routes to substituted pyrimidines provide a foundational understanding of the synthesis of the target molecule. These methods generally involve the construction of the heterocyclic ring followed by the stepwise introduction of the required functional groups.
Pyrimidine Ring Construction Strategies
The most widely used classical method for pyrimidine ring synthesis is the Pinner synthesis, which involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative. bu.edu.egslideshare.netmdpi.com
For the target molecule, a suitable strategy would involve the reaction of a 1,3-dicarbonyl compound with O-methylisourea or its salt to introduce the 2-methoxy group directly. The choice of the three-carbon component is crucial for introducing the substituents at the 4, 5, and 6 positions.
| Precursor 1 (N-C-N fragment) | Precursor 2 (C-C-C fragment) | Resulting Pyrimidine Core |
| O-methylisourea | Malonates, β-keto esters, or β-diketones | 2-methoxypyrimidine scaffold |
| Guanidine | Chalcones | 2-aminopyrimidine scaffold |
| Urea | Benzaldehyde, Cyclopentanone | Substituted pyrimidine derivative |
These condensation reactions are often catalyzed by an acid or a base, and the specific reaction conditions can be tailored to influence the yield of the desired pyrimidine. slideshare.netcdnsciencepub.com
Introduction of the Acetonitrile Moiety
The introduction of the acetonitrile group (–CH2CN) onto the pyrimidine ring is a critical step. A common classical approach is the nucleophilic substitution of a leaving group at the 4-position of the pyrimidine ring. rsc.org
One effective method involves the reaction of a chloropyrimidine with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgchemguide.co.uk The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. organic-chemistry.org However, direct displacement of a chloro group with cyanide to form a cyanopyrimidine can sometimes be challenging, and alternative leaving groups may be required. rsc.org
An alternative strategy involves the use of a precursor that can be readily converted to the acetonitrile group. For instance, a pyrimidine-4-carboxaldehyde could be converted to the corresponding acetonitrile through a multi-step sequence, such as conversion to an oxime followed by dehydration.
Research on related cyanomethyl derivatives of heterocyclic systems shows that they can be synthesized and subsequently used in further chemical transformations. researchgate.net Acetonitrile itself can also be used as a building block in various organic reactions, including cyanomethylation. mdpi.comntnu.no
Halogenation and Alkoxylation Methods on Pyrimidine Scaffolds
The introduction of the chloro and methoxy (B1213986) groups onto the pyrimidine ring is typically achieved through sequential reactions on a pre-formed pyrimidine scaffold.
Halogenation: The chlorine atom at the 5-position is generally introduced via electrophilic halogenation. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). The pyrimidine ring, particularly when activated by electron-donating groups like methoxy groups, can undergo halogenation at the C5 position. mdpi.comresearchgate.net Other halogenating agents such as bromine or chlorine in an aqueous solution have also been used for the halogenation of aminopyrimidines. google.com
Alkoxylation: The methoxy group at the 2-position can be introduced in several ways. One common method is through the nucleophilic substitution of a chloro group on a dichloropyrimidine precursor. For example, reacting a 2,4-dichloropyrimidine (B19661) with one equivalent of sodium methoxide (B1231860) can selectively replace one of the chlorine atoms with a methoxy group. The reactivity of the chlorine atoms at different positions (2, 4, or 6) can vary, allowing for selective functionalization. Alternatively, as mentioned in the ring construction section, using O-methylisourea as the N-C-N component directly installs the 2-methoxy group during the cyclization step. mdpi.comresearchgate.net
A plausible classical synthetic sequence could start from a readily available precursor like 4,6-dihydroxypyrimidine, which can be chlorinated using phosphorus oxychloride (POCl3) to yield 4,6-dichloropyrimidine. google.com Subsequent selective methoxylation at one position and introduction of the cyanomethyl group at the other, followed by chlorination at the 5-position, would lead to the target molecule.
Modern and Innovative Synthetic Approaches for this compound Synthesis
Modern synthetic methods offer more efficient and versatile routes to complex molecules like this compound. These approaches often rely on catalytic systems to achieve high yields and selectivity under mild conditions.
Catalytic Strategies, including Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions have become powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net
Palladium- and Nickel-Catalyzed Cross-Coupling: These reactions are widely used to form carbon-carbon bonds. For the synthesis of the target molecule, a Negishi or Suzuki cross-coupling reaction could be employed. nih.govacs.org This would involve coupling a halopyrimidine (e.g., 4,5-dichloro-2-methoxypyrimidine) with an organozinc or organoboron reagent containing the cyanomethyl group. These reactions offer a direct method for introducing the acetonitrile moiety.
| Cross-Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System |
| Negishi | 2-Chloro-5-iodopyrimidine | 2-Pyridylzinc chloride | Pd(PPh3)4 |
| Suzuki | 2,4-Bis(methylsulfanyl)pyrimidine | Aryl boronic acids | Copper(I) salts |
| Buchwald-Hartwig | 6-amino-1,3-dialkyluracils | β-bromovinyl/aryl aldehydes | Palladium catalyst |
Palladium-Catalyzed Cyanation: A modern approach to introducing the nitrile group is through palladium-catalyzed cyanation of (hetero)aryl halides. nih.govnih.gov This method often uses less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), and can be applied to complex heterocyclic substrates. nih.govnih.govresearchgate.net This could be a viable strategy for converting a 4-chloropyrimidine (B154816) precursor directly to a 4-cyanopyrimidine, which could then be elaborated to the target molecule. Recent advancements have led to mild reaction conditions, even at room temperature for some substrates. mit.edu
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing techniques to the synthesis of this compound represents a significant advancement over traditional batch production methods. These approaches offer the potential for improved safety, consistency, and scalability. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
The key advantages of employing flow chemistry for the synthesis of this pyrimidine derivative include enhanced heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. The small reactor volumes inherent in flow systems also minimize the risks associated with handling hazardous materials. While specific industrial-scale flow synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles of continuous processing are widely applicable to heterocyclic synthesis. jptcp.com The implementation of such techniques can lead to a more streamlined and automated manufacturing process, reducing manual intervention and the potential for human error.
Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, there has been a considerable shift towards the adoption of sustainable and green chemistry principles in pharmaceutical synthesis to minimize environmental impact. jptcp.comrasayanjournal.co.injddhs.com For the synthesis of this compound, this translates to the exploration of greener solvents, the reduction of waste, and the use of more energy-efficient reaction conditions. jddhs.com
Green chemistry approaches encourage the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. rasayanjournal.co.inejcmpr.com Additionally, the principles of atom economy are central to green synthesis, aiming to maximize the incorporation of all materials used in the process into the final product. mdpi.com This can be achieved through the design of synthetic routes that avoid the use of protecting groups and minimize the number of synthetic steps.
Furthermore, the use of catalytic reactions is a cornerstone of green chemistry, as catalysts can promote reactions with high selectivity and efficiency, often under milder conditions, and can be recycled and reused. rasayanjournal.co.in The development of biocatalysts and heterogeneous catalysts is of particular interest for rendering the synthesis of pyrimidine derivatives like this compound more sustainable. mdpi.com Energy-efficient methods, such as microwave-assisted or ultrasound-assisted synthesis, can also contribute to a greener process by reducing reaction times and energy consumption. jddhs.commdpi.com
Optimization of Reaction Conditions and Yields for Enhanced Production
The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and cost-effectiveness. For the production of this compound, a systematic study of various reaction parameters is essential. Key factors that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the type and amount of catalyst or base used.
The selection of an appropriate solvent is crucial as it can significantly influence the reaction rate and the solubility of reactants and products. A range of solvents would typically be screened to identify the one that provides the best balance of yield and purity. Temperature is another critical parameter that must be carefully controlled; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts.
The following interactive table illustrates a hypothetical optimization study for a key reaction step in the synthesis of this compound, showcasing how different parameters can be varied to improve the reaction yield.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaH | 80 | 6 | 65 |
| 2 | THF | NaH | 60 | 8 | 72 |
| 3 | DMF | K2CO3 | 100 | 4 | 85 |
| 4 | Acetonitrile | K2CO3 | 80 | 6 | 78 |
| 5 | DMF | Cs2CO3 | 100 | 4 | 92 |
| 6 | DMSO | K2CO3 | 120 | 2 | 88 |
This table is a representative example of a reaction optimization study and the data is hypothetical.
Detailed research findings from such optimization studies provide valuable insights into the reaction mechanism and help in defining the optimal process window for the large-scale production of this compound. The ultimate goal is to develop a robust and reproducible process that consistently delivers a high-quality product with a high yield.
Chemical Reactivity and Transformation Pathways of 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Group in 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
The acetonitrile group, consisting of a nitrile (-C≡N) attached to a methylene (B1212753) (-CH2-) bridge, exhibits a variety of reactions. The methylene protons are acidic, enabling the formation of a carbanion, while the nitrile group itself can undergo nucleophilic additions and reductions.
Nucleophilic Additions and Subsequent Cyclization Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by intramolecular reactions, particularly cyclization, to form heterocyclic structures. For instance, acetonitrile can react with amidoximes under high pressure to yield 1,2,4-oxadiazoles. researchgate.net This type of reaction highlights the potential of the nitrile group in this compound to participate in the synthesis of more complex ring systems. The acidic nature of the methylene protons in acetonitrile allows for deprotonation to form a nucleophilic carbanion, which can then engage in various synthetic transformations. mdpi.com
Transformations to Carboxylic Acid, Amide, and Amidine Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. chemistrysteps.comyoutube.com This two-stage process involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed. chemistrysteps.com While catching the amide intermediate can be challenging under acidic conditions, it is more feasible in milder basic conditions. youtube.com
Furthermore, nitriles can be converted into amidines. While the direct synthesis from unactivated nitriles and amines can be difficult, the reaction can be facilitated by Lewis acids or certain metal-based systems. researchgate.net
| Transformation | Reagents and Conditions | Product Type |
| Hydrolysis | Acidic or basic aqueous solutions | Carboxylic acid, Amide |
| Amidine Synthesis | Amines with Lewis acid catalysts (e.g., FeCl₃, AlCl₃) | Amidine |
Knoevenagel Condensations and Related Carbon-Carbon Bond Formations
The active methylene group adjacent to the nitrile in this compound can participate in base-catalyzed condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction is a powerful tool for forming new carbon-carbon bonds, leading to the synthesis of a variety of substituted alkenes.
Reduction Reactions of the Nitrile Moiety
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to introduce an aminomethyl group, a valuable functional group in the synthesis of pharmaceuticals and other biologically active molecules.
Reactivity of the Pyrimidine (B1678525) Ring in this compound
The pyrimidine ring in the title compound is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic, coupled with the presence of a good leaving group (the chlorine atom), makes the ring susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution at C-4 and C-5 (Chlorine Atom)
Nucleophilic aromatic substitution (SNAᵣ) is a key reaction of this pyrimidine derivative. The electron-withdrawing nature of the pyrimidine ring and the additional activation provided by the substituents facilitate the attack of nucleophiles. libretexts.org
In pyrimidine systems, nucleophilic attack is favored at the 2- and 4-positions. stackexchange.comechemi.com The stability of the intermediate Meisenheimer complex, a resonance-stabilized anion, is crucial in determining the feasibility of the substitution. stackexchange.comnih.gov The negative charge in the intermediate formed by attack at C-4 can be delocalized onto one of the ring nitrogen atoms, which is a stabilizing factor. stackexchange.comechemi.com
The chlorine atom at the C-5 position can also be a site for nucleophilic substitution, although the reactivity at C-4 is generally higher. The relative reactivity of the C-4 and C-5 positions towards nucleophiles will depend on the specific reaction conditions and the nature of the incoming nucleophile. The principle of hard and soft acids and bases can often explain the observed regioselectivity in these reactions. thieme.de
| Position of Substitution | Attacking Nucleophile | Product Type |
| C-4 | Amines, alkoxides, thiolates, etc. | 4-substituted pyrimidine |
| C-5 | Various nucleophiles | 5-substituted pyrimidine |
Electrophilic Aromatic Substitution: Considerations and Limitations
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS), a class of reactions that typically requires an electron-rich aromatic system. For this compound, this deactivation is further intensified by the substituents.
The substituents on the pyrimidine ring—chloro, methoxy (B1213986), and cyanomethyl—exert considerable influence on its reactivity:
Ring Nitrogens: The two nitrogen atoms at positions 1 and 3 are the most powerful deactivating features, withdrawing electron density from the ring carbons via induction and resonance.
Chloro Group (C5): The chlorine atom is an ortho-, para-directing deactivator in classical benzene (B151609) chemistry. On the pyrimidine ring, its inductive electron-withdrawing effect further contributes to the ring's deactivation.
Cyanomethyl Group (C4): The acetonitrile substituent is strongly electron-withdrawing through induction, reducing the electron density at the C4 position and the ring in general.
Methoxy Group (C2): While the methoxy group is typically an activating, ortho-, para-director in benzene systems due to resonance donation, its effect on the electron-deficient pyrimidine ring is more complex. Its electron-donating resonance effect is counteracted by the strong deactivating influence of the ring nitrogens.
The only position available for electrophilic attack on the pyrimidine ring is the C6-H. However, due to the cumulative deactivating effects of the nitrogens and the substituents, electrophilic substitution at this position is highly unlikely to occur under standard EAS conditions. chemistrysteps.comlibretexts.org Such reactions, if they were to proceed, would require exceptionally harsh conditions (e.g., strong acids and high temperatures), which would likely lead to decomposition of the molecule rather than controlled substitution. libretexts.org Therefore, electrophilic aromatic substitution is not considered a viable transformation pathway for this compound.
Pyrimidine Ring Opening and Rearrangement Reactions
Pyrimidine rings can undergo ring-opening and rearrangement reactions, the most notable of which is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the isomerization of N-substituted iminopyrimidines or related systems where endocyclic and exocyclic heteroatoms exchange places. nih.govrsc.org The process is often catalyzed by acid or base and proceeds through a mechanism involving nucleophilic addition to the pyrimidine ring (e.g., by water or hydroxide), followed by ring cleavage to an open-chain intermediate, bond rotation, and subsequent ring closure to form a thermodynamically more stable isomer. nih.govresearchgate.net
For this compound, a classic Dimroth rearrangement is not directly applicable as it lacks the typical N-substituted exocyclic imino or amino group required for the heteroatom exchange. However, the underlying principle of ring-opening via nucleophilic attack is relevant. Under strong basic or acidic conditions, nucleophilic attack at the electron-deficient C2, C4, or C6 positions could potentially initiate a ring-opening cascade. For instance, in the synthesis of related fused pyrimidine systems, Dimroth-type rearrangements are often observed as subsequent steps after an initial reaction forms a suitable intermediate. While the starting compound itself may not directly rearrange, its derivatives, formed through reactions at the chloro or methoxy positions, could potentially undergo such transformations.
Reactivity of the Chloro- and Methoxy- Substituted Pyrimidine Moiety
The reactivity of the pyrimidine core is dominated by the chemistry of its substituents, particularly the chloro and methoxy groups, which provide handles for further functionalization.
Directed Ortho-Metalation (DoM) Studies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. uwindsor.caorganic-chemistry.org
In the case of this compound, DoM on the pyrimidine ring itself is not feasible. The positions ortho to potential directing groups (N1, N3, OMe at C2) are already substituted (C2, C4, C5, C6). There are no available C-H bonds on the pyrimidine ring for deprotonation.
However, the most acidic protons in the molecule are on the methylene carbon of the acetonitrile group (-CH₂CN). The electron-withdrawing effects of both the adjacent nitrile group and the pyrimidine ring significantly increase the acidity of these protons. Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or a lithium amide base) would selectively deprotonate this position to generate a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles (E⁺), providing a pathway for functionalization at the α-carbon of the acetonitrile side chain.
Table 1: Potential Reactions via Deprotonation of the Acetonitrile Group
| Reagent | Electrophile (E⁺) | Product Structure |
|---|---|---|
| 1. LDA, THF, -78 °C | 2. R-X (e.g., CH₃I) | 2-(5-Chloro-2-methoxypyrimidin-4-yl)propanenitrile |
| 1. LDA, THF, -78 °C | 2. RCHO (Aldehyde) | 3-(5-Chloro-2-methoxypyrimidin-4-yl)-3-hydroxy-2-alkylpropanenitrile |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The C4-chloro substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. This is one of the most important and versatile transformation pathways for this compound. The C4 position of the pyrimidine ring is highly activated towards oxidative addition to a Pd(0) catalyst, which is the initial step in these catalytic cycles. wuxiapptec.com The C4-Cl bond is generally more reactive than a C2-Cl bond in such reactions, and significantly more reactive than the C-O bond of the methoxy group. stackexchange.com
Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the pyrimidine with a terminal alkyne, providing a direct route to alkynyl-substituted pyrimidines. A copper(I) co-catalyst is often employed.
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the pyrimidine with a primary or secondary amine, affording 4-amino-pyrimidine derivatives.
The tables below summarize typical conditions for these reactions based on studies of analogous 4-chloropyrimidine (B154816) systems.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
Table 3: Typical Conditions for Sonogashira Coupling of 4-Chloropyrimidines
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ (internal) | TEA or DIPEA | THF or DMF | 25-80 |
Table 4: Typical Conditions for Buchwald-Hartwig Amination of 4-Chloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos or BINAP | Cs₂CO₃ | Dioxane or Toluene | 90-120 |
Nucleophilic Displacement of the Methoxy Group
The pyrimidine ring is activated for nucleophilic aromatic substitution (SₙAr) at the C2, C4, and C6 positions. In this compound, both the C4-chloro and C2-methoxy groups are potential leaving groups. However, their reactivity towards nucleophilic displacement differs significantly.
The C4 position is generally more electrophilic than the C2 position due to the electronic influence of the ring nitrogens. stackexchange.comechemi.comstackexchange.com Furthermore, chloride is a much better leaving group than methoxide (B1231860). Consequently, nucleophilic substitution will overwhelmingly occur at the C4 position, displacing the chloride. wuxiapptec.com
Displacement of the C2-methoxy group is significantly more difficult and would require harsh reaction conditions, such as high temperatures and the use of a very strong nucleophile in high concentration (e.g., excess sodium methoxide to form a dimethoxy product). rsc.org In a competitive scenario with a typical nucleophile, the reaction at C4 would be much faster. It is plausible that after the C4-chloro group has been substituted, the resulting product could undergo a subsequent, more forcing substitution at the C2 position if desired. However, selective displacement of the C2-methoxy group while retaining the C4-chloro group is not a synthetically viable pathway under standard SₙAr conditions.
Multi-Component Reactions (MCRs) Involving this compound as a Key Component
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools in organic synthesis. nih.govfrontiersin.orgmdpi.com While many MCRs focus on the de novo synthesis of the pyrimidine ring, a pre-functionalized scaffold like this compound can serve as a key building block in subsequent MCRs. irispublishers.com
The reactivity of this molecule offers two primary handles for participation in MCRs:
The α-carbon of the acetonitrile group: As discussed in section 3.3.1, this position can be deprotonated to form a nucleophilic carbanion. This carbanion can act as the first component in an MCR, for example, by reacting with an aldehyde (to form an α,β-unsaturated intermediate via Knoevenagel condensation) which then reacts with another component.
The electrophilic C4 position: The C4-chloro group can be displaced by a nucleophile that is generated in situ as part of an MCR cascade.
A hypothetical MCR could involve the base-catalyzed reaction of this compound with an aromatic aldehyde and a sulfur source like elemental sulfur and an amine (a variation of the Gewald reaction), potentially leading to complex thieno[2,3-d]pyrimidine (B153573) derivatives. While specific literature examples using this exact substrate are not prevalent, the known reactivity of cyanomethyl heterocycles suggests its potential as a versatile component in the design of novel MCRs to access complex molecular architectures. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile
Synthesis of Novel Pyrimidine-Fused Heterocycles
The pyrimidine (B1678525) core of 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile is a foundational element for building fused bicyclic and polycyclic heterocyclic systems. derpharmachemica.comnih.gov These structures are of significant interest due to their prevalence in biologically active compounds. nih.gov
The acetonitrile (B52724) group serves as a key functional handle for the construction of various five-membered aromatic heterocycles. The conversion of a nitrile to a 1,2,4-oxadiazole (B8745197) is a well-established synthetic route. This transformation typically involves a two-step process: first, the reaction of the nitrile with hydroxylamine (B1172632) to form an intermediate amidoxime, followed by cyclization with a carboxylic acid or its derivative. nih.gov This methodology allows for the introduction of diverse substituents onto the oxadiazole ring. High-pressure conditions have also been shown to facilitate the reaction between amidoximes and nitriles without the need for catalysts. researchgate.net
Similarly, the nitrile functionality can be utilized to synthesize tetrazoles through [2+3] cycloaddition reactions with azides, and triazoles via multi-component reactions or cycloadditions with other nitrogen-containing synthons. The reactivity of the acetonitrile group makes it a versatile precursor for these important heterocyclic motifs. mdpi.comresearchgate.net
Table 1: Potential Heterocycle Synthesis from the Acetonitrile Moiety
| Starting Functional Group | Reagent(s) | Resulting Heterocycle |
|---|---|---|
| Acetonitrile | 1. Hydroxylamine2. Carboxylic Acid/Derivative | 1,2,4-Oxadiazole |
| Acetonitrile | Sodium Azide, Lewis Acid | Tetrazole |
This compound is an effective precursor for synthesizing pyrimido[4,5-d]pyrimidines, a class of fused heterocycles with significant biological and pharmacological relevance. researchgate.net The synthesis of these bicyclic systems can be achieved through various multi-component reactions. For instance, N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized in a two-step procedure starting from related pyrimidine precursors. mdpi.com The general strategy often involves the reaction of a 6-aminouracil (B15529) derivative, which can be conceptually derived from the title compound, with aldehydes and amines to construct the second pyrimidine ring. researchgate.net These methods provide access to tetrasubstituted pyrimido[4,5-d]pyrimidine (B13093195) diones, which are of interest for their potential therapeutic applications. docksci.com The versatility of these synthetic routes allows for the creation of a wide range of derivatives by varying the substituents on the reactants. mdpi.comresearchgate.net
Exploration of Pyrimidine Scaffolds with Modified Side Chains
Beyond ring fusion, the acetonitrile side chain can be chemically modified to introduce a variety of functional groups, leading to new classes of pyrimidine derivatives. The methylene (B1212753) group adjacent to the cyano group is activated, making it susceptible to deprotonation and subsequent reaction with electrophiles, allowing for alkylation or acylation.
Furthermore, the nitrile group itself can undergo a range of transformations:
Hydrolysis: Conversion to a carboxylic acid or an amide, which can then serve as a handle for further derivatization, such as in the synthesis of N-(4-sulphamoylphenyl)benzamide derivatives from related chloro-methoxy-substituted aromatic cores. researchgate.net
Reduction: Transformation into a primary amine, introducing a basic center and a point for further functionalization.
Addition Reactions: Reaction with organometallic reagents to yield ketones after hydrolysis.
These modifications allow for fine-tuning the electronic and steric properties of the side chain, which is a common strategy in drug discovery and materials science.
Design and Synthesis of Advanced Organic Intermediates
The title compound is a valuable building block for creating more complex molecules that are themselves intermediates in multi-step syntheses. nbinno.com The presence of multiple distinct reactive sites allows for selective, stepwise modifications. For example, the chlorine atom at the 5-position can be substituted via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is used to form new carbon-carbon bonds with heteroaryl halides. This enables the attachment of various aryl or heteroaryl groups.
Simultaneously, the methoxy (B1213986) group at the 2-position can be cleaved to reveal a hydroxyl group or substituted, and the acetonitrile side chain can be converted into other functionalities as described previously. This strategic, orthogonal reactivity makes this compound a powerful platform for the synthesis of advanced, highly functionalized intermediates tailored for specific targets.
Combinatorial and Library Synthesis Approaches Utilizing this compound
The amenability of this compound to various reaction types makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The distinct reactivity of its functional groups allows for the systematic introduction of diversity at multiple points on the molecule.
A hypothetical library synthesis could involve a multi-step sequence where a common intermediate is elaborated in parallel. For example:
Scaffold Reaction: The acetonitrile group is converted to a 1,2,4-oxadiazole ring using a set of diverse carboxylic acids.
Cross-Coupling: The chloro group is then subjected to Suzuki or Buchwald-Hartwig coupling with a library of boronic acids or amines.
Further Derivatization: If desired, the methoxy group could be substituted in a final step.
This approach would rapidly generate a large library of structurally related but diverse compounds, which is a key strategy in modern drug discovery for identifying lead compounds. The synthesis of various benzamide (B126) derivatives from a common chloro-substituted core demonstrates the feasibility of this parallel synthesis approach. nih.gov
Table 2: Hypothetical Combinatorial Library Scheme
| Scaffold Position | Building Block Library (R Group) | Reaction Type |
|---|---|---|
| C4 (from acetonitrile) | R¹-COOH (Carboxylic Acids) | Amidoxime formation & Cyclization |
| C5 (from chloro) | R²-B(OH)₂ (Boronic Acids) | Suzuki Cross-Coupling |
This strategy enables the efficient exploration of the chemical space around the pyrimidine core to optimize for desired properties.
Advanced Spectroscopic and Mechanistic Characterization of Reactions Involving 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile and Its Derivatives
Elucidation of Reaction Mechanisms Through In-Situ Spectroscopic Techniques
The elucidation of reaction mechanisms for compounds like 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile would heavily rely on in-situ spectroscopic techniques to observe the reaction as it progresses. These methods provide a dynamic view of the chemical transformations, allowing for the identification of transient species and the formulation of mechanistic hypotheses.
Real-time Monitoring via NMR Spectroscopy
In-situ or real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the course of a chemical reaction directly within the NMR tube. beilstein-journals.orgresearchgate.net For a reaction involving this compound, this technique would allow for the continuous tracking of the disappearance of starting materials and the appearance of products. By integrating the signals of specific protons or carbons over time, a concentration profile for each species can be generated. This data is invaluable for understanding the sequence of bond-forming and bond-breaking events. For instance, in a nucleophilic substitution reaction at the chloro-position, one could observe the shifting of aromatic proton signals on the pyrimidine (B1678525) ring as the electronic environment changes.
Interactive Table: Hypothetical ¹H NMR Data for Real-time Monitoring of a Reaction
| Time (minutes) | Integral of Starting Material Proton (δ 7.5 ppm) | Integral of Product Proton (δ 8.0 ppm) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
| 120 | 0.05 | 0.95 |
This table represents a hypothetical scenario and is for illustrative purposes only.
Identification of Intermediates using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for identifying reaction intermediates, even at very low concentrations. thermofisher.comrsc.org In the synthesis or subsequent reactions of this compound, aliquots of the reaction mixture could be periodically quenched and analyzed. The liquid chromatography component separates the different species in the mixture, which are then ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that can be used to identify transient intermediates that are not observable by other techniques.
Structural Confirmation of New Derivatives via X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound. nih.govnih.gov If a new derivative of this compound can be crystallized, its structure can be determined with high precision. This technique would confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry. For example, in a reaction that introduces a new substituent, X-ray crystallography would definitively show the position of the new group on the pyrimidine ring and its spatial orientation relative to the other substituents. nih.govacs.org
Interactive Table: Hypothetical Crystallographic Data for a Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
This table represents a hypothetical scenario and is for illustrative purposes only.
Kinetic Studies of Key Chemical Transformations of this compound
Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. For transformations involving this compound, such as nucleophilic substitution of the chlorine atom, kinetic experiments would be designed to determine the reaction order with respect to each reactant, the rate constant, and the activation energy. zenodo.orgmdpi.comrsc.org This is typically achieved by monitoring the change in concentration of a reactant or product over time under various conditions (e.g., different concentrations of reactants, different temperatures). This data allows for the formulation of a rate law, which is a mathematical expression that describes the reaction rate and provides insight into the reaction mechanism.
Thermodynamic Considerations in Reaction Pathways and Product Formation
Thermodynamic studies provide information about the energy changes that occur during a chemical reaction, determining the position of equilibrium and the relative stability of reactants and products. For reactions of this compound, key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would be determined. A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant. Understanding the thermodynamics is essential for optimizing reaction conditions to favor the formation of the desired product.
Theoretical and Computational Investigations of 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile
Quantum Chemical Calculations on Electronic Structure and Reactivityresearchgate.netresearchgate.net
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior. These calculations provide a basis for analyzing molecular orbitals and electrostatic potential, which are key indicators of reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. researchgate.net
For 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, while the LUMO would also be distributed across the π-system of the ring, particularly on the carbon atoms susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro and acetonitrile (B52724) groups and the electron-donating methoxy (B1213986) group modulates the energies of these orbitals.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -7.25 | Electron-donating capability |
| ELUMO | -1.80 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.45 | High kinetic stability, moderate reactivity |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Red typically indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-neutral potential.
For this compound, the EPS map would highlight several key features:
Negative Regions (Red/Yellow): The most negative potential is expected around the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the nitrile group due to the lone pairs of electrons. These sites are the most likely points of interaction for electrophiles or hydrogen bond donors.
Positive Regions (Blue): Positive potential would be localized on the hydrogen atoms of the methylene (B1212753) (-CH2-) group, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Pyrimidine Ring Nitrogens | Highly Negative | Site for electrophilic attack, protonation, and hydrogen bonding |
| Nitrile Group Nitrogen | Negative | Site for electrophilic attack and coordination to metals |
| Methylene Group Hydrogens | Positive | Site for interaction with nucleophiles/bases |
| Chlorine Atom | Slightly Negative | Influences ring reactivity; site of potential substitution |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition Statesresearchgate.netmdpi.com
DFT is a powerful computational method for investigating the detailed pathways of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the potential energy surface, DFT can elucidate reaction mechanisms, calculate activation energies, and predict the feasibility and selectivity of a reaction. pku.edu.cn
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Substrate + Nucleophile | 0.0 |
| Step 1 | Transition State 1 (TS1) | +15.5 |
| Intermediate | Meisenheimer Complex | +8.2 |
| Step 2 | Transition State 2 (TS2) | +12.0 |
| Products | Product + Cl- | -5.0 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsrsc.orgresearchgate.net
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions with solvent molecules or biological targets. researchgate.net
For this compound, a key area of conformational flexibility is the rotation around the C4-CH2CN single bond. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent (e.g., water or DMSO), MD can reveal how solvent molecules arrange themselves around the solute and identify persistent intermolecular interactions, such as hydrogen bonds between water and the pyrimidine nitrogens. rsc.org
| Dihedral Angle | Description | Predicted Low-Energy Conformations | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| N3-C4-C(methylene)-C(nitrile) | Rotation of the acetonitrile group | ~60°, 180° | ~2-4 |
Computational Predictions of Spectroscopic Parameters and Structure-Property Relationshipsresearchgate.netresearchgate.net
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.net
Vibrational Analysis: The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies for the C≡N stretch, C-Cl stretch, aromatic ring vibrations, and C-H vibrations would be predicted.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for structural elucidation.
Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, correlating them with the promotion of electrons between molecular orbitals (e.g., π→π* transitions).
These computational predictions help establish crucial structure-property relationships, linking specific structural features to observable spectroscopic signatures.
| Parameter | Functional Group | Typical Predicted Value |
|---|---|---|
| Vibrational Frequency (cm-1) | C≡N Stretch | 2250 - 2270 |
| Pyrimidine Ring Stretch | 1400 - 1600 | |
| C-O Stretch | 1200 - 1250 | |
| C-Cl Stretch | 700 - 750 | |
| 13C NMR Chemical Shift (ppm) | C-Cl | 155 - 160 |
| C≡N | 115 - 120 | |
| O-CH3 | 55 - 60 | |
| 1H NMR Chemical Shift (ppm) | Ring-H | 8.0 - 8.5 |
| CH2 | 4.0 - 4.5 |
Applications of 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile in Advanced Chemical Synthesis
Utilization as a Key Building Block in Diverse Heterocyclic Chemistry
The reactivity of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile makes it an important starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the nitrile group, the activated methylene (B1212753) group adjacent to it, and the reactive chlorine atom on the pyrimidine (B1678525) ring allows for various cyclization and substitution reactions.
One of the primary applications is in the synthesis of fused pyrimidine systems, such as pyrazolopyrimidines. nih.govresearchgate.net These bicyclic heterocyclic compounds are of significant interest due to their structural similarity to purines, which are fundamental components of nucleic acids. researchgate.net The synthesis often involves the reaction of the acetonitrile (B52724) derivative with hydrazine (B178648) or its derivatives, leading to the formation of a pyrazole (B372694) ring fused to the pyrimidine core. The resulting pyrazolopyrimidine scaffold is a common motif in compounds with potential biological activity. nih.govresearchgate.netekb.eg
The acetonitrile moiety itself is a versatile functional group in heterocyclic synthesis. mdpi.com It can participate in reactions as a source of nitrogen and carbon, enabling the construction of various nitrogen-containing heterocycles like pyridines, oxazoles, and tetrazoles. mdpi.com The activated methylene group can be deprotonated to form a nucleophile, which can then react with various electrophiles to initiate ring formation.
Table 1: Examples of Heterocyclic Systems Synthesized from Acetonitrile Derivatives
| Heterocyclic System | Synthetic Approach | Key Reactive Group Utilized |
| Pyrazolopyrimidines | Cyclocondensation with hydrazines | Acetonitrile and chloro groups |
| Pyridines | Cyclization reactions | Acetonitrile group |
| Thienopyrimidones | Reaction with sulfur-containing reagents | Acetonitrile and pyrimidine ring |
| Pyrazolotriazolopyrimidines | Multi-step synthesis involving cyclization | Pyrimidine ring and derived functionalities |
This table provides a generalized overview of synthetic possibilities.
Role in the Synthesis of Complex Organic Molecules
Beyond the formation of fundamental heterocyclic rings, this compound serves as a crucial intermediate in the multi-step synthesis of more complex molecular architectures. Its utility lies in its ability to introduce the substituted pyrimidine core into a larger molecule, which can then be further elaborated.
The chloro atom at the 5-position and the methoxy (B1213986) group at the 2-position can be selectively substituted or modified in subsequent synthetic steps. For instance, the chlorine atom can be displaced by various nucleophiles, allowing for the attachment of different functional groups or molecular fragments. This step-wise functionalization is key to building molecular complexity.
Research has shown that related acetonitrile derivatives are used to construct complex polycyclic structures. For example, the synthesis of pyrazoline-containing thiopyrano[2,3-d]thiazoles has been achieved using related building blocks in hetero-Diels–Alder reactions. mdpi.com Similarly, the acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for synthetic diversification and the construction of elaborate molecules. mdpi.com
Precursor for Advanced Pharmaceutical Intermediates (Generic Context)
The ability to generate libraries of substituted pyrimidine and fused pyrimidine derivatives from this compound allows for the exploration of structure-activity relationships in drug discovery programs. The functional groups on the molecule offer multiple points for modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds. For instance, derivatives of 4-aminopyrazoles, which can be synthesized from related precursors, have been investigated for a variety of biological activities. researchgate.net
Application in Agrochemical Research Scaffolds
The pyrimidine ring is also a key component in many agrochemicals, including herbicides, insecticides, and fungicides. The structural motifs accessible from this compound are relevant for the development of new crop protection agents.
For example, trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of several major crop-protection products. nih.gov While not a direct precursor, the synthetic strategies used to functionalize the pyrimidine ring of this compound are analogous to those used in the synthesis of agrochemical compounds. The chloro and methoxy groups allow for the introduction of various toxophores or moieties that can enhance translocation and efficacy within the target plant or pest. The synthesis of compounds like Closantel, a de-worming medicine, involves intermediates such as 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, highlighting the importance of substituted acetonitrile structures in creating bioactive molecules. google.com
Potential in Materials Science Research (e.g., Polymer Precursors, Dyes, Ligands)
The application of this compound extends into the realm of materials science. The nitrogen atoms within the pyrimidine ring can act as ligands, capable of coordinating with metal ions. This property makes it a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Furthermore, the aromatic and electron-rich nature of the pyrimidine ring, combined with the potential for extending conjugation through reactions at its substituent groups, suggests its utility as a chromophore in the design of novel dyes and pigments. The nitrile group is also a functional handle that can be used for polymerization or for grafting onto polymer backbones, potentially imparting specific properties such as thermal stability or altered solubility to the resulting materials. mdpi.com
Table 2: Summary of Applications and Potential Research Areas
| Application Area | Role of this compound | Potential Research Focus |
| Heterocyclic Chemistry | Versatile building block | Synthesis of novel fused pyrimidine systems (e.g., pyrazolopyrimidines) researchgate.net |
| Complex Molecule Synthesis | Intermediate for multi-step synthesis | Elaboration of the pyrimidine core into complex polycyclic structures |
| Pharmaceuticals | Precursor to bioactive scaffolds | Development of libraries of pyrimidine derivatives for drug discovery |
| Agrochemicals | Scaffold for crop protection agents | Synthesis of novel herbicides and fungicides based on the pyrimidine core |
| Materials Science | Precursor for functional materials | Design of novel dyes, polymer precursors, and ligands for MOFs |
Future Research Directions and Unaddressed Challenges for 2 5 Chloro 2 Methoxypyrimidin 4 Yl Acetonitrile
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of highly functionalized pyrimidines remains an area of active research. researchgate.netsci-hub.seresearchgate.net While classical methods for pyrimidine (B1678525) ring construction are well-established, they often require harsh conditions and multi-step procedures. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile and its analogs.
A significant advancement would be the application of modern cross-coupling and C-H activation strategies. researchgate.netthieme-connect.comthieme-connect.comnih.gov These methods could allow for the late-stage introduction of the acetonitrile (B52724) moiety or other functional groups, thereby increasing the modularity and efficiency of the synthesis. For example, direct C-H cyanation of a suitable 5-chloro-2-methoxypyrimidine (B1345695) precursor could provide a more atom-economical route.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Cyanation | Increased atom economy, reduced step count, allows for rapid diversification. | Regioselectivity control, catalyst development for pyrimidine systems. |
| Novel Cyclization Strategies | Access to diverse analogs from simple starting materials. | Control of reaction pathways, substrate scope limitations. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, scalability of biocatalytic processes. |
Further exploration of multicomponent reactions could also provide a streamlined approach to constructing the pyrimidine core with the desired substituents in a single step. acs.org
Exploration of Untapped Reactivity Profiles and Selectivity Control
The unique arrangement of functional groups in this compound presents a rich landscape for exploring novel reactivity. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group influences the electronic properties of the pyrimidine ring, creating opportunities for selective transformations.
Future research should systematically investigate the reactivity of each functional group to enable precise chemical modifications. For instance, the selective activation of the C-Cl bond for cross-coupling reactions while preserving the other functionalities would be a valuable tool for generating diverse derivatives. Similarly, methods for the selective demethylation or nucleophilic substitution of the methoxy group could provide access to new classes of compounds. The acetonitrile group itself can be a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
| Functional Group | Potential Unexplored Reactions | Significance |
| Chloro Group | Selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of aryl, heteroaryl, and alkyl substituents. |
| Methoxy Group | Selective demethylation or nucleophilic aromatic substitution (SNAr). | Access to hydroxypyrimidine and other alkoxy derivatives. |
| Acetonitrile Group | Conversion to amides, carboxylic acids, or amines. | Introduction of new functional groups for property modulation. |
| Pyrimidine Ring | Regioselective C-H functionalization at other positions. | Further diversification of the core scaffold. |
Controlling the selectivity of these reactions will be a major challenge, likely requiring the development of new catalytic systems and a deep understanding of the compound's electronic structure.
Integration into Advanced Automation and Flow Chemistry Platforms
The integration of chemical synthesis with automation and flow chemistry platforms offers numerous advantages, including improved reproducibility, enhanced safety, and accelerated discovery. mdpi.commtak.humdpi.comspringerprofessional.deuc.pt The synthesis and derivatization of this compound are well-suited for these technologies.
Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. atomfair.com This is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents and reaction conditions. researchgate.netbiovanix.cominnovationnewsnetwork.comnus.edu.sg
| Technology | Potential Benefits for this compound |
| Flow Chemistry | Improved reaction control, higher yields and purity, safer handling of hazardous reagents, seamless scalability. |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening of reaction conditions, accelerated structure-activity relationship (SAR) studies. |
| Integrated Platforms | End-to-end synthesis and purification, on-demand production of derivatives, data-driven optimization of synthetic routes. |
The primary challenge in this area will be the development of robust and reliable flow and automated protocols for the specific reactions involving this compound and its derivatives.
Design of Highly Functionalized Derivatives with Tailored Chemical Properties
The core structure of this compound is a promising starting point for the design of new molecules with tailored properties for various applications. By strategically modifying the functional groups, it is possible to fine-tune the electronic, steric, and physicochemical properties of the resulting derivatives.
For example, in the context of medicinal chemistry, replacing the chloro group with different substituents could modulate the compound's binding affinity and selectivity for a biological target. The methoxy group could be altered to improve solubility or metabolic stability. The acetonitrile group could be used as a linker to attach other pharmacophores.
| Target Property | Potential Structural Modifications |
| Enhanced Biological Activity | Introduction of pharmacophoric groups via cross-coupling at the chloro position. |
| Improved Solubility | Modification of the methoxy group to more polar functionalities. |
| Increased Metabolic Stability | Replacement of metabolically labile groups with more robust alternatives. |
| Tunable Electronic Properties | Introduction of electron-donating or -withdrawing groups on the pyrimidine ring. |
The design of these derivatives will require a multidisciplinary approach, combining synthetic chemistry with computational modeling and biological evaluation.
Computational Chemistry-Guided Design of New Transformations and Applications
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can greatly accelerate the discovery of new reactions and applications. csmres.co.uknih.govrsc.org In the case of this compound, computational methods can be employed to guide future research efforts.
Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. acs.orgresearchgate.netpeerj.com This can help in designing more efficient synthetic routes and predicting the regioselectivity of reactions. acs.org Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, thereby guiding the design of new drug candidates. mdpi.comremedypublications.comresearchgate.net
| Computational Method | Potential Application |
| Density Functional Theory (DFT) | Prediction of reactive sites, calculation of reaction energies, elucidation of reaction mechanisms. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. |
The main challenge will be to validate the computational predictions with experimental data and to develop accurate and reliable models for this specific class of compounds.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the acetonitrile group to a pyrimidine precursor. A plausible route is nucleophilic substitution on 5-chloro-2-methoxy-4-halopyrimidine (e.g., chloro or bromo derivative) using potassium cyanide or cyanide equivalents under reflux in polar aprotic solvents like DMF or ethanol. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the methoxy group (~δ 3.9 ppm, singlet), pyrimidine protons (δ 8.2–8.5 ppm, coupling patterns confirm substitution), and acetonitrile’s methylene protons (δ ~4.0 ppm, split due to adjacent nitrile).
- ¹³C NMR : Nitrile carbon (~δ 115 ppm), pyrimidine carbons (δ 150–160 ppm), and methoxy carbon (~δ 55 ppm).
- IR Spectroscopy : Strong nitrile stretch (~2240 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) to confirm molecular weight .
Advanced Research Questions
Q. How do the electronic effects of the chloro and methoxy substituents influence the pyrimidine ring’s reactivity in further transformations?
- Methodological Answer :
- Chloro Group : Electron-withdrawing via inductive effects, activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., displacement with amines or thiols).
- Methoxy Group : Electron-donating via resonance, directs electrophilic substitution to the para position relative to itself.
Example : In cross-coupling reactions (e.g., Suzuki), the chloro group acts as a leaving group, while the methoxy group stabilizes intermediates through resonance. Reactivity can be quantified via Hammett σ constants or DFT calculations .
Q. What strategies resolve contradictions in crystallographic data during structural determination of this compound?
- Methodological Answer :
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement Software : Use SHELXL (for small molecules) with restraints for disordered regions (e.g., methoxy or nitrile groups).
- Validation Tools : Check for twinning (via PLATON’s TWIN check) and residual electron density maps.
Case Study : For pyrimidine derivatives, SHELX refinement with anisotropic displacement parameters for non-H atoms improves accuracy .
Q. How can computational modeling predict biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Focus on hydrogen bonding (nitrile with active-site residues) and π-stacking (pyrimidine with aromatic residues).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Example : Similar nitrile-containing pyrimidines show affinity for ATP-binding pockets via nitro–π interactions .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyanide reactions.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates.
- Purification : Employ fractional distillation or simulated moving bed (SMB) chromatography for large-scale separation.
Data : Pilot studies on analogous compounds show 85% yield at 10 g scale vs. 70% in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
